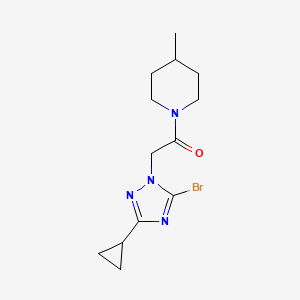
3-Iodo-1-pentyl-1,6-naphthyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-1-pentyl-1,6-naphthyridin-4-one is a synthetic organic compound belonging to the class of naphthyridines Naphthyridines are heterocyclic compounds containing a fused ring system with nitrogen atoms This particular compound is characterized by the presence of an iodine atom at the 3rd position and a pentyl group at the 1st position of the naphthyridine core
Preparation Methods
The synthesis of 3-Iodo-1-pentyl-1,6-naphthyridin-4-one typically involves multi-step organic reactions. One common synthetic route includes the iodination of a naphthyridine precursor followed by the introduction of the pentyl group. The reaction conditions often involve the use of iodine reagents and organic solvents under controlled temperatures. Industrial production methods may employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Iodo-1-pentyl-1,6-naphthyridin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form naphthyridin-4-one derivatives or reduction to modify the naphthyridine core.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic or aliphatic compounds to form more complex structures.
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Iodo-1-pentyl-1,6-naphthyridin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a kinase inhibitor, which could be useful in cancer treatment.
Biological Research: It is used in the study of enzyme interactions and cellular pathways.
Industrial Applications: The compound’s unique chemical properties make it a candidate for use in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Iodo-1-pentyl-1,6-naphthyridin-4-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting cellular signaling pathways. This inhibition can lead to the suppression of tumor growth in cancer cells.
Comparison with Similar Compounds
Similar compounds to 3-Iodo-1-pentyl-1,6-naphthyridin-4-one include other naphthyridine derivatives such as 3-iodo-1,6-naphthyridin-4-amine and 1,6-naphthyridin-4-one derivatives These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical properties and biological activities
Properties
IUPAC Name |
3-iodo-1-pentyl-1,6-naphthyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15IN2O/c1-2-3-4-7-16-9-11(14)13(17)10-8-15-6-5-12(10)16/h5-6,8-9H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLTWSZCAWAQID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C(=O)C2=C1C=CN=C2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[1-Benzyl-3-(trifluoromethyl)pyrrolidin-3-yl]-3-(2-fluoroethyl)urea](/img/structure/B7405476.png)
![Methyl 1-[(2,6-dimethylphenyl)methyl]-4-(hydroxymethyl)pyrazole-3-carboxylate](/img/structure/B7405483.png)
![1-[1-(chloromethyl)cyclopropyl]sulfonyl-3-(1H-pyrazol-5-yl)piperidine](/img/structure/B7405493.png)
![(4-{[1-(4,4-Difluorocyclohexyl)ethyl]carbamoyl}phenyl)boronic acid](/img/structure/B7405495.png)
![5-Bromo-3-cyclopropyl-1-[2-(oxan-2-yloxy)ethyl]-1,2,4-triazole](/img/structure/B7405504.png)

![1-[2-(cyclopropylmethoxy)phenyl]-3-[[(3S,5R)-3-(hydroxymethyl)-5-methylmorpholin-3-yl]methyl]urea](/img/structure/B7405523.png)

![1-[4-(difluoromethoxy)phenyl]-3-[[(3S,5R)-3-(hydroxymethyl)-5-methylmorpholin-3-yl]methyl]urea](/img/structure/B7405538.png)
![2-[(5-Bromo-3-cyclopropyl-1,2,4-triazol-1-yl)methyl]-5-methyl-1,3,4-thiadiazole](/img/structure/B7405539.png)
![3-[[1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl]carbamoylamino]-2,2-dimethylpropanamide](/img/structure/B7405547.png)
![2-[[(1R,2R)-2-(fluoromethyl)cyclopentyl]methylsulfonyl-methylamino]-N-methylacetamide](/img/structure/B7405556.png)

![1-[3-[ethyl(2,2,2-trifluoroethyl)amino]propyl]-N-(2-hydroxyethyl)imidazole-4-carboxamide](/img/structure/B7405566.png)
